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molecular formula C12H8ClNO3 B159011 1-Chloro-4-(4-nitrophenoxy)benzene CAS No. 1836-74-4

1-Chloro-4-(4-nitrophenoxy)benzene

Cat. No. B159011
M. Wt: 249.65 g/mol
InChI Key: GDEZSMXXDMVYHT-UHFFFAOYSA-N
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Patent
US05312830

Procedure details

A solution of 10.5 g (75.0 mmole) of 1-fluoro-4-nitrobenzene in 100 ml of dimethylsulfoxide and 9.64 g (75 mmole) of chlorophenol in 100 ml of DMSO was heated to 70° C. and maintained at this temperature for 4 hours. After allowing to cool to room temperature, 250 ml of water and then 250 ml of ethyl acetate were added slowly. The layers were separated and the organic layer was washed with 5×b 250 ml of water and 100 ml of sodium chloride, orange solid. Flash chromatography (CH2Cl2 eluent) yielded 18.34 g (98.0%) of the desired product as a yellow-orange solid.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[Cl:11][C:12]1[CH:17]=CC=[CH:14][C:13]=1O.O.C([O:23][CH2:24][CH3:25])(=O)C>CS(C)=O>[Cl:11][C:12]1[CH:17]=[CH:25][C:24]([O:23][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
9.64 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 5×b 250 ml of water and 100 ml of sodium chloride, orange solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.34 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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